5-Cyano-N,N-dimethylpyridine-3-sulfonamide
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Overview
Description
5-Cyano-N,N-dimethylpyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives It features a cyano group (-CN) attached to the fifth position of the pyridine ring and a sulfonamide group (-SO2NH2) attached to the third position, with two methyl groups (-CH3) attached to the nitrogen atom of the sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-N,N-dimethylpyridine-3-sulfonamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
5-Cyano-N,N-dimethylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to primary amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, reduction may produce primary amines, and substitution reactions can result in various substituted pyridine derivatives .
Scientific Research Applications
5-Cyano-N,N-dimethylpyridine-3-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Cyano-N,N-dimethylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamide compounds are known to inhibit enzymes like dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents. The exact mechanism may vary depending on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
1-Cyanoacetyl-3,5-dimethylpyrazole: This compound is another cyanoacetyl derivative used in organic synthesis.
5-Cyano-2,4,6-substituted pyrimidine derivatives: These compounds have been studied for their antitumor activity and other biological properties.
Uniqueness
5-Cyano-N,N-dimethylpyridine-3-sulfonamide is unique due to its specific structural features, such as the combination of a cyano group and a sulfonamide group on a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H9N3O2S |
---|---|
Molecular Weight |
211.24 g/mol |
IUPAC Name |
5-cyano-N,N-dimethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H9N3O2S/c1-11(2)14(12,13)8-3-7(4-9)5-10-6-8/h3,5-6H,1-2H3 |
InChI Key |
QIYNPUBMDWEHBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=CC(=C1)C#N |
Origin of Product |
United States |
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